molecular formula C13H20N4O3S B6460662 N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549013-95-6

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6460662
CAS No.: 2549013-95-6
M. Wt: 312.39 g/mol
InChI Key: IFEBQMSDVLFRCQ-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyrazine ring, a piperidine ring, and a cyclopropanesulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the methoxypyrazine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopropanesulfonyl chloride and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazine derivatives, such as:

  • N-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Uniqueness

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-20-13-12(14-6-7-15-13)17-8-4-10(5-9-17)16-21(18,19)11-2-3-11/h6-7,10-11,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEBQMSDVLFRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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